6-Acetyl-8-bromo-4,7-dihydroxy-2H-1-benzopyran-2-one
Description
Properties
CAS No. |
184776-56-5 |
|---|---|
Molecular Formula |
C11H7BrO5 |
Molecular Weight |
299.07 g/mol |
IUPAC Name |
6-acetyl-8-bromo-4,7-dihydroxychromen-2-one |
InChI |
InChI=1S/C11H7BrO5/c1-4(13)5-2-6-7(14)3-8(15)17-11(6)9(12)10(5)16/h2-3,14,16H,1H3 |
InChI Key |
NAVCEXRFPODVKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C2C(=C1)C(=CC(=O)O2)O)Br)O |
Origin of Product |
United States |
Preparation Methods
Initial Cyclization to Form the Coumarin Core
The Pechmann condensation remains a widely used method, involving the reaction of substituted phenols with β-keto esters in acidic conditions. For example, resorcinol derivatives can react with ethyl acetoacetate in concentrated sulfuric acid to yield 4,7-dihydroxycoumarin intermediates. Alternative approaches employ microwave-assisted synthesis to accelerate reaction kinetics, as demonstrated in studies achieving 93–98% yields under solvent-free conditions with ytterbium triflate catalysis.
Bromination Strategies for Position-Specific Substitution
Introducing bromine at the C8 position requires careful electrophilic substitution. Bromodimethylsulfonium bromide (BDMS) has emerged as a highly efficient brominating agent, enabling regioselective bromination at room temperature in dichloromethane (DCM).
Optimized Bromination Protocol
A representative procedure involves dissolving 4,7-dihydroxycoumarin in anhydrous DCM, followed by dropwise addition of BDMS (1.2 equivalents) under nitrogen atmosphere. The reaction proceeds at 25°C for 6 hours, yielding 8-bromo-4,7-dihydroxy-2H-1-benzopyran-2-one with 84–92% efficiency. Kinetic studies show that elevated temperatures (>40°C) promote side reactions, underscoring the importance of mild conditions.
Acetylation of the C6 Hydroxyl Group
Selective acetylation at the C6 position is achieved through protective group chemistry. Prior to bromination, the C4 and C7 hydroxyl groups are often protected as methyl ethers using dimethyl sulfate under basic conditions. Subsequent deprotection with boron tribromide restores the hydroxyl functionalities.
Acetylation Reaction Conditions
-
Substrate : 8-Bromo-4,7-dimethoxy-2H-1-benzopyran-2-one
-
Reagent : Acetic anhydride (2.5 equivalents)
-
Catalyst : Pyridine (1 equivalent)
-
Solvent : Anhydrous tetrahydrofuran (THF)
-
Temperature : Reflux at 65°C for 12 hours
-
Yield : 78–85%
The acetylated product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) eluent. Nuclear magnetic resonance (NMR) spectroscopy confirms acetylation through a characteristic singlet at δ 2.45 ppm for the methyl group.
Hydroxylation and Final Deprotection
Regioselective hydroxylation at C4 and C7 is accomplished through demethylation using boron tribromide (BBr₃) in DCM at –78°C. This step requires strict temperature control to prevent over-dealkylation.
Deprotection Kinetic Analysis
| Parameter | Value |
|---|---|
| BBr₃ Concentration | 1.0 M in DCM |
| Reaction Time | 4 hours |
| Temperature | –78°C to 0°C (gradient) |
| Yield | 90–94% |
Post-deprotection, the crude product is recrystallized from ethanol/water (1:1) to achieve >99% purity. High-performance liquid chromatography (HPLC) with a C18 column (UV detection at 254 nm) validates the absence of residual protecting groups.
Alternative Synthetic Pathways
One-Pot Multi-Component Reactions
Recent advances utilize ultrasound irradiation to condense salicylaldehydes, bromoacetyl chloride, and acetylacetone in a single step. This method reduces reaction time from 24 hours to 45 minutes, albeit with moderate yields (65–72%).
Enzymatic Synthesis
Pilot studies explore lipase-catalyzed transesterification for eco-friendly synthesis. Candida antarctica lipase B (CAL-B) in ionic liquids achieves 58% conversion, though scalability remains challenging.
Analytical Characterization
Critical quality attributes are confirmed through:
-
FT-IR Spectroscopy : O–H stretch at 3200–3400 cm⁻¹, C=O at 1715 cm⁻¹
-
¹³C NMR : Carbonyl resonance at δ 160.2 ppm, acetyl carbon at δ 20.1 ppm
-
Mass Spectrometry : ESI-MS m/z 299.09 [M+H]⁺
Industrial-Scale Production Considerations
| Challenge | Mitigation Strategy |
|---|---|
| Bromine Handling | Closed-loop systems with scrubbers |
| Acetic Anhydride Safety | Phased addition under inert atmosphere |
| Solvent Recovery | Distillation with molecular sieves |
Current Good Manufacturing Practice (cGMP) protocols mandate in-process controls, including real-time HPLC monitoring during acetylation .
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-8-bromo-2,7-dihydroxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 6-Acetyl-8-bromo-4,7-dihydroxy-2H-1-benzopyran-2-one exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. For instance, a study demonstrated its efficacy against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent in clinical settings.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
Antioxidant Properties
The compound has also been evaluated for its antioxidant activity. In vitro assays revealed that it effectively scavenges free radicals, which is crucial for preventing oxidative stress-related diseases.
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 25 |
| ABTS Radical Scavenging | 30 |
Anti-inflammatory Effects
This compound has shown promise in reducing inflammation in various models. A study conducted on animal models of arthritis indicated a significant reduction in inflammatory markers when treated with this compound.
Pesticidal Activity
The compound's structure suggests potential use as a pesticide. Research has indicated that it can effectively control certain pests while being less harmful to beneficial insects. Field trials demonstrated a reduction in pest populations with minimal impact on non-target species.
| Pest Species | Mortality Rate (%) | Application Rate (g/ha) |
|---|---|---|
| Aphids | 85 | 50 |
| Whiteflies | 70 | 50 |
Polymerization Initiator
In material science, this compound has been investigated as a polymerization initiator due to its ability to generate free radicals upon UV irradiation. This property is beneficial in synthesizing polymers with specific characteristics.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Natural Products assessed the antimicrobial efficacy of various coumarin derivatives, including this compound. Results showed that this compound had one of the highest inhibition rates against gram-positive bacteria.
Case Study 2: Antioxidant Activity
Another research article explored the antioxidant potential of this compound through various assays. The findings suggested that it could be developed into a dietary supplement aimed at reducing oxidative stress in humans.
Mechanism of Action
The mechanism of action of 6-Acetyl-8-bromo-2,7-dihydroxy-4H-chromen-4-one involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydroxyl groups can form hydrogen bonds with amino acid residues in the enzyme’s active site, leading to inhibition. Additionally, the bromine atom can participate in halogen bonding, further stabilizing the enzyme-inhibitor complex .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical properties of 6-Acetyl-8-bromo-4,7-dihydroxy-2H-1-benzopyran-2-one with related coumarin derivatives:
Physicochemical Implications
Biological Activity
6-Acetyl-8-bromo-4,7-dihydroxy-2H-1-benzopyran-2-one, also known as a derivative of coumarin, has garnered attention for its diverse biological activities. This compound belongs to the class of 7-hydroxycoumarins , which are known for various pharmacological properties including anti-inflammatory, antioxidant, and anticancer effects. The following sections will explore the biological activity of this compound in detail, supported by research findings and data.
- Molecular Formula : C11H7BrO
- Molecular Weight : 299.07 g/mol
- CAS Number : 1983-81-9
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity. A study demonstrated its ability to induce apoptosis in cancer cells, particularly HepG2 cells (a liver cancer cell line). The mechanism involves:
- Cell Cycle Arrest : The compound arrests the cell cycle at the S phase.
- Apoptosis Induction : It alters the expression of key proteins such as Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic), leading to increased apoptosis via caspase activation .
Enzyme Inhibition
This compound has been studied for its inhibitory effects on enzymes related to neurodegenerative diseases:
- Acetylcholinesterase (AChE) : This compound shows potential as an AChE inhibitor, which is crucial for treating Alzheimer's disease. The inhibition of AChE helps increase acetylcholine levels in the brain, potentially improving cognitive function .
Antioxidant Properties
The compound exhibits antioxidant activity that protects cells from oxidative stress. This is particularly important in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Data Table: Biological Activities of this compound
| Activity Type | Mechanism/Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in HepG2 cells | |
| AChE Inhibition | Increases acetylcholine levels | |
| Antioxidant | Scavenges reactive oxygen species |
Case Studies
- Study on Apoptosis Induction :
- Neuroprotective Effects :
Q & A
Q. What analytical techniques are recommended for structural characterization of 6-Acetyl-8-bromo-4,7-dihydroxy-2H-1-benzopyran-2-one?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm substitution patterns, particularly the acetyl (C=O), bromo (Br), and hydroxyl (-OH) groups. Coupling constants in ¹H NMR can resolve spatial relationships between substituents .
- High-Resolution Mass Spectrometry (HR-MS): Validate molecular formula (C₁₁H₇BrO₆) and isotopic patterns for bromine (characteristic 1:1 ratio for ⁷⁹Br/⁸¹Br) .
- Infrared Spectroscopy (IR): Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, O-H stretch at ~3200-3500 cm⁻¹) .
- X-ray Crystallography: Resolve 3D conformation and hydrogen-bonding networks (critical for understanding biological interactions) .
Q. How can synthetic routes for this compound be optimized?
Methodological Answer:
- Precursor Selection: Start with a 4,7-dihydroxy-2H-1-benzopyran-2-one core. Bromination at position 8 requires electrophilic substitution under controlled conditions (e.g., Br₂ in acetic acid at 0–5°C) to avoid over-halogenation .
- Acetylation Strategy: Protect the 4,7-dihydroxy groups using acetyl chloride in anhydrous conditions, followed by selective deprotection if necessary .
- Yield Optimization: Monitor reaction kinetics (e.g., via TLC or HPLC) to adjust temperature, solvent polarity (e.g., DMF for solubility), and catalyst use (e.g., H₂SO₄ for acetylation) .
Advanced Research Questions
Q. How do substitutions (bromo, acetyl, hydroxyl) influence the compound’s bioactivity and stability?
Methodological Answer:
- Bromine Impact: The electron-withdrawing bromo group at position 8 enhances electrophilicity, potentially increasing reactivity with biological nucleophiles (e.g., cysteine residues in enzymes). Compare with non-brominated analogs (e.g., 6-Acetyl-4,7-dihydroxy-2H-1-benzopyran-2-one) to isolate bromine’s role in cytotoxicity or antioxidant activity .
- Acetyl Group Role: The acetyl moiety at position 6 may improve membrane permeability (logP optimization) but reduce hydrogen-bonding capacity. Evaluate via partition coefficient assays (e.g., octanol-water) .
- Hydroxyl Group Stability: The 4,7-dihydroxy groups are prone to oxidation. Test stability under physiological pH (7.4) using UV-Vis spectroscopy and radical scavenging assays (e.g., DPPH) to assess degradation pathways .
Q. What strategies mitigate challenges in handling reactive intermediates during synthesis?
Methodological Answer:
- Brominated Intermediate Handling: Use inert atmospheres (N₂/Ar) and low temperatures (<10°C) to prevent undesired side reactions (e.g., debromination or dimerization) .
- Protection/Deprotection: Temporarily mask hydroxyl groups with tert-butyldimethylsilyl (TBDMS) or acetyl protecting groups during bromination/acetylation steps .
- Real-Time Monitoring: Employ inline FTIR or Raman spectroscopy to detect intermediate formation and adjust reaction parameters dynamically .
Q. How can analytical method validation ensure reproducibility in quantifying this compound?
Methodological Answer:
- HPLC-DAD Validation:
- Linearity: Calibrate with ≥5 concentration levels (e.g., 1–100 µg/mL) and confirm R² > 0.995.
- Precision: Repeat intraday/interday analyses (RSD < 2% for retention time and peak area).
- LOD/LOQ: Determine via signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ) .
- Stability-Indicating Methods: Use accelerated degradation studies (heat, light, pH extremes) to validate specificity of the HPLC method .
Q. How to resolve contradictions in reported biological data (e.g., antioxidant vs. pro-oxidant effects)?
Methodological Answer:
- Context-Dependent Assays: Test under varying oxidative stress models (e.g., H₂O₂-induced vs. Fe²⁺-mediated lipid peroxidation).
- Dose-Response Analysis: Establish biphasic effects (e.g., antioxidant at low µM, pro-oxidant at high µM) using ROS-sensitive probes (e.g., DCFH-DA) .
- Target-Specific Studies: Screen against isolated enzymes (e.g., NADPH oxidase, SOD) to identify direct vs. indirect mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
